methyl 1-ethyl-1H-imidazole-5-carboxylate
Overview
Description
Methyl 1-ethyl-1H-imidazole-5-carboxylate is a heterocyclic compound featuring an imidazole ring substituted with a methyl ester group at the 5-position and an ethyl group at the 1-position. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, to form the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often employs multi-component reactions that enable the formation of highly substituted imidazole derivatives in excellent yields. These methods are scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Methyl 1-ethyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1-ethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-imidazole-5-carboxylate: Similar structure but lacks the ethyl group at the 1-position.
Ethyl 1H-imidazole-5-carboxylate: Similar structure but has an ethyl ester group instead of a methyl ester.
1-ethyl-1H-imidazole-5-carboxylic acid: Similar structure but has a carboxylic acid group instead of an ester.
Uniqueness
Methyl 1-ethyl-1H-imidazole-5-carboxylate is unique due to the presence of both the ethyl group at the 1-position and the methyl ester group at the 5-position. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 3-ethylimidazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-5-8-4-6(9)7(10)11-2/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUOLJLJXZLGGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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